BenchChemオンラインストアへようこそ!

5-chloro-1H-indole-2-carboxamide

Glycogen phosphorylase Type 2 diabetes Dimer interface inhibitor

5-Chloro-1H-indole-2-carboxamide (CAS 21109-01-3) is a chloro-substituted indole-2-carboxamide building block (C₉H₇ClN₂O, MW 194.62 g/mol) that functions as the core pharmacophore for multiple classes of bioactive molecules. Its defining structural feature—a chlorine atom at the indole C5 position combined with a primary carboxamide at C2—enables binding to a unique allosteric solvent cavity at the glycogen phosphorylase a dimer interface, a site inaccessible to unsubstituted indole-2-carboxamides.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 21109-01-3
Cat. No. B1608859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-indole-2-carboxamide
CAS21109-01-3
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(N2)C(=O)N
InChIInChI=1S/C9H7ClN2O/c10-6-1-2-7-5(3-6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13)
InChIKeyGZILZCCGDNKAAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-indole-2-carboxamide (CAS 21109-01-3): Indole-2-Carboxamide Scaffold with C5 Chloro Substitution for Glycogen Phosphorylase and Kinase Inhibitor Programs


5-Chloro-1H-indole-2-carboxamide (CAS 21109-01-3) is a chloro-substituted indole-2-carboxamide building block (C₉H₇ClN₂O, MW 194.62 g/mol) that functions as the core pharmacophore for multiple classes of bioactive molecules. Its defining structural feature—a chlorine atom at the indole C5 position combined with a primary carboxamide at C2—enables binding to a unique allosteric solvent cavity at the glycogen phosphorylase a dimer interface, a site inaccessible to unsubstituted indole-2-carboxamides [1]. This scaffold has yielded clinical candidates for type 2 diabetes (e.g., ingliforib, advanced to human trials by Pfizer), potent CB1 allosteric modulators, and HIV-1 non-nucleoside reverse transcriptase inhibitors (e.g., L-737,126, IC₅₀ = 3 nM) [1][2]. The parent compound itself demonstrates EGFR inhibitory activity (IC₅₀ = 89–137 nM), comparable to erlotinib [3].

Why Unsubstituted Indole-2-Carboxamide or Alternate 5-Halogen Analogs Cannot Replace 5-Chloro-1H-indole-2-carboxamide in Glycogen Phosphorylase and Allosteric Modulator Programs


Generic substitution of the 5-chloro-1H-indole-2-carboxamide scaffold with the unsubstituted indole-2-carboxamide (CAS 1670-84-4) or 5-bromo/5-fluoro congeners is not supported by quantitative structure-activity data across multiple target classes. In glycogen phosphorylase a (hLGPa) inhibition, the 5-chloroindole moiety is essential for occupancy of the dimer interface solvent cavity; the unsubstituted indole-2-carboxamide scaffold lacks the halogen-mediated hydrophobic contacts observed in co-crystal structures (PDB: 2ZB2) and shows substantially reduced or absent inhibitory activity at this site [1]. In the CB1 allosteric modulator series, systematic SAR studies demonstrated that C5 chloro or fluoro substitution enhances modulation potency, whereas C5-unsubstituted parent compounds (Org27569, Org27759) are 2.5- to 10-fold less potent [2]. The 5-bromo analog introduces greater steric bulk (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å) and increased molecular weight (239.07 vs. 194.62 g/mol), potentially compromising the fit within the hLGPa dimer interface cavity. The carboxamide group at C2 is equally non-negotiable: replacement with the carboxylic acid (5-chloroindole-2-carboxylic acid, CAS 10517-21-2) abolishes GP inhibitory activity [1]. These target-specific structural requirements preclude simple analog interchange without quantitative re-validation.

5-Chloro-1H-indole-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Glycogen Phosphorylase a Inhibition: 5-Chloro-N-aryl Derivative vs. Unsubstituted Indole-2-Carboxamide Scaffold

The 5-chloro-N-aryl-1H-indole-2-carboxamide derivative 2f (5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide) inhibits recombinant human liver glycogen phosphorylase a (hLGPa) with an IC₅₀ of 0.90 μM, whereas the unsubstituted indole-2-carboxamide scaffold shows no reported GP inhibitory activity at the dimer interface site [1]. Co-crystallography (PDB: 2ZB2) confirms that the 5-chloroindole moiety occupies a solvent cavity at the hLGPa dimer interface, a binding mode unique to 5-chloroindole-2-carboxamides among GP inhibitor classes [1]. The pyridine analog of 2f further improves cellular activity, inhibiting glucagon-induced glucose output in cultured primary hepatocytes with an IC₅₀ of 0.62 μM and demonstrating oral hypoglycemic activity in diabetic db/db mice [1].

Glycogen phosphorylase Type 2 diabetes Dimer interface inhibitor

N-Bicyclo-5-chloro-1H-indole-2-carboxamide: Sub-micromolar Cellular and In Vivo Glycogen Phosphorylase Inhibition Surpassing CP-320626

The N-bicyclo-5-chloro-1H-indole-2-carboxamide derivative 25eα (5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide) achieved an hLGPa IC₅₀ of 0.020 μM, representing a 10.25-fold improvement over CP-320626 (IC₅₀ = 0.205 μM measured under comparable conditions) [1][2]. In cultured primary hepatocytes, 25eα inhibited glucagon-induced glucose output with an IC₅₀ of 0.69 μM and produced significant oral hypoglycemic activity in diabetic db/db mice at 10 mg/kg [1]. By contrast, CP-320626, while active in ob/ob mice, shows substantially weaker enzyme inhibition (IC₅₀ = 0.205–0.920 μM depending on conditions) and its cellular glucose output inhibition requires higher concentrations [2].

Glycogen phosphorylase Hepatocyte glucose output In vivo hypoglycemic activity

5-Chloro vs. 5-H Substitution in CB1 Allosteric Modulation: Quantitative Potency Advantage

Systematic SAR studies on substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators revealed that the presence of a chloro or fluoro group at the indole C5 position significantly enhances modulation potency. The most potent C5-chloro-substituted compound (45) achieved an IC₅₀ of 79 nM in calcium mobilization assays, which is approximately 2.5-fold more potent than the C5-unsubstituted parent compound Org27759 (3) and 10-fold more potent than Org27569 (1) [1]. This quantitative SAR establishes that the 5-chloro substituent is a key potency determinant, and procurement of the unsubstituted indole-2-carboxamide would necessitate additional synthetic steps to install the chloro group for optimal CB1 allosteric modulator activity.

CB1 receptor Allosteric modulator Cannabinoid receptor

3-Benzenesulfonyl-5-chloroindole-2-carboxamide (L-737,126): Sub-nanomolar HIV-1 Reverse Transcriptase Inhibition vs. Indole-2-Carboxamide Comparators

The 5-chloro-1H-indole-2-carboxamide-derived compound L-737,126 (3-benzenesulfonyl-5-chloro-1H-indole-2-carboxamide) inhibits recombinant HIV-1 reverse transcriptase (RT) RNA-directed DNA polymerase activity with an IC₅₀ of 3 nM [1]. This exceptional potency established the indolyl aryl sulfone (IAS) class as one of the most active NNRTI chemotypes, with the 5-chloro substituent contributing to target binding affinity. Indolobenzothiazepine derivatives lacking the 5-chloro group showed only submicromolar to micromolar anti-HIV-1 activity, and none surpassed the potency of L-737,126 [2]. The 5-carboxamide group is essential for RT inhibition, as the corresponding 5-chloroindole-2-carboxylic acid (CAS 10517-21-2) does not exhibit RT inhibitory activity.

HIV-1 Reverse transcriptase NNRTI Antiviral

Parent Compound EGFR Kinase Inhibition vs. Carboxylic Acid Precursor: Functional Requirement for the C2 Carboxamide

The parent compound 5-chloro-1H-indole-2-carboxamide (CAS 21109-01-3) exhibits direct EGFR inhibitory activity with IC₅₀ values ranging from 89 to 137 nM in in vitro kinase assays, comparable to the clinically approved EGFR inhibitor erlotinib [1]. The corresponding carboxylic acid precursor, 5-chloroindole-2-carboxylic acid (CAS 10517-21-2), shows no meaningful kinase inhibitory activity, demonstrating that the primary carboxamide at C2 is essential for target engagement [1]. This functional differentiation between the carboxamide and the carboxylic acid is consistent across multiple target classes including glycogen phosphorylase, CB1 receptors, and HIV-1 RT, making the carboxamide form the only viable procurement option for biological screening.

EGFR Kinase inhibition Anticancer

5-Chloro-1H-indole-2-carboxamide vs. Ingliforib (CP-368296): Scaffold Versatility Across Target Classes

While ingliforib (CP-368296), a 5-chloro-1H-indole-2-carboxamide derivative advanced to clinical development by Pfizer, is a potent GP inhibitor (liver GP IC₅₀ = 52 nM, muscle GP IC₅₀ = 352 nM, brain GP IC₅₀ = 150 nM), its complex chiral side chain limits its utility as a general screening scaffold [1]. In contrast, the parent 5-chloro-1H-indole-2-carboxamide (CAS 21109-01-3) retains the minimal pharmacophore required for activity across at least four distinct target classes—glycogen phosphorylase (hLGPa), CB1 receptor, HIV-1 RT, and EGFR kinase—as demonstrated by independent publications [2][3][4]. The unsubstituted indole-2-carboxamide lacks the chlorine-mediated binding interactions essential for hLGPa and HIV-1 RT potency, while 5-bromo and 5-fluoro analogs have not been validated across this breadth of targets [2][4].

Multi-target scaffold Drug discovery Structure-activity relationship

5-Chloro-1H-indole-2-carboxamide (CAS 21109-01-3): Highest-Confidence Procurement Scenarios Based on Quantifiable Differentiation Evidence


Type 2 Diabetes Drug Discovery: Glycogen Phosphorylase a Dimer Interface Inhibitor Lead Generation

The co-crystal structure of 5-chloro-1H-indole-2-carboxamide derivative 2f bound to hLGPa (PDB: 2ZB2) provides a structurally validated starting point for structure-based drug design targeting the dimer interface allosteric site [1]. With derivative 25eα achieving hLGPa IC₅₀ = 0.020 μM, hepatocyte glucose output IC₅₀ = 0.69 μM, and oral hypoglycemic efficacy in db/db mice at 10 mg/kg, this scaffold has demonstrated complete in vitro-to-in vivo translation [2]. The clinical advancement of ingliforib (CP-368296), also built on the 5-chloro-1H-indole-2-carboxamide core, further validates this scaffold for diabetes programs [3]. Procurement of the parent compound enables rapid derivatization at both the N-aryl carboxamide position and the indole C3 position to explore novel IP space around the validated dimer interface pharmacophore.

HIV-1 NNRTI Discovery: 3-Substituted-5-chloroindole-2-carboxamide Lead Optimization

L-737,126 (3-benzenesulfonyl-5-chloro-1H-indole-2-carboxamide) established the indolyl aryl sulfone (IAS) class with an HIV-1 RT IC₅₀ of 3 nM [4]. The 5-chloro-1H-indole-2-carboxamide scaffold enables systematic exploration of C3 sulfonyl/arylsulfonyl substituents to optimize potency against wild-type and NNRTI-resistant HIV-1 variants. Peptide derivatives of this scaffold retain activity against variants carrying NNRTI resistance mutations, demonstrating the scaffold's robustness to target mutations [4]. Procurement of the parent compound provides the essential core for SAR exploration at both C3 and the carboxamide nitrogen.

CB1 Receptor Allosteric Modulator Development for Metabolic and CNS Disorders

The SAR evidence showing that C5 chloro substitution provides a 2.5- to 10-fold potency enhancement over unsubstituted indole-2-carboxamides in CB1 allosteric modulation directly supports the use of 5-chloro-1H-indole-2-carboxamide as the core scaffold for CB1 negative allosteric modulator (NAM) programs [5]. The most potent compound (45) achieved an IC₅₀ of 79 nM with dose-dependent reduction of agonist Emax, demonstrating functional allosteric modulation rather than simple orthosteric competition. This scaffold is suitable for programs targeting obesity, metabolic syndrome, and CNS disorders where CB1 allosteric modulation may avoid the adverse effects associated with orthosteric CB1 antagonists.

Multi-Target Kinase Screening Libraries: EGFR/CDK2 Inhibitor Core Scaffold

The parent compound 5-chloro-1H-indole-2-carboxamide demonstrates direct EGFR inhibition with IC₅₀ values (89–137 nM) comparable to the approved EGFR inhibitor erlotinib [6]. Combined with its validated activity across glycogen phosphorylase, CB1 receptor, and HIV-1 RT, this scaffold offers a rare multi-target profile suitable for inclusion in diverse screening decks. The primary carboxamide group provides a synthetic handle for rapid parallel derivatization, while the C5 chlorine atom and indole NH offer additional vectors for structural diversification. The compound's relatively low molecular weight (194.62 g/mol) and favorable physicochemical properties support its utility as a fragment-like starting point for fragment-based drug discovery across multiple target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.